1-(2-Phenoxyethyl)benzimidazol-2-amine

Physicochemical characterization Solubility prediction Drug-likeness

1-(2-Phenoxyethyl)benzimidazol-2-amine (CAS 325822-93-3, C₁₅H₁₅N₃O, MW 253.3) is a 2-aminobenzimidazole derivative characterized by a phenoxyethyl substituent at the N1 position of the benzimidazole core. Benzimidazole-containing compounds represent a privileged scaffold in medicinal chemistry, widely associated with diverse pharmacological activities including antimicrobial, anticancer, antiviral, and antiparasitic properties.

Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol
Cat. No. B1633428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenoxyethyl)benzimidazol-2-amine
Molecular FormulaC15H15N3O
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N
InChIInChI=1S/C15H15N3O/c16-15-17-13-8-4-5-9-14(13)18(15)10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17)
InChIKeyLNZRCKYWSUBHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phenoxyethyl)benzimidazol-2-amine: Procurement Considerations for a Benzimidazole Research Intermediate


1-(2-Phenoxyethyl)benzimidazol-2-amine (CAS 325822-93-3, C₁₅H₁₅N₃O, MW 253.3) is a 2-aminobenzimidazole derivative characterized by a phenoxyethyl substituent at the N1 position of the benzimidazole core . Benzimidazole-containing compounds represent a privileged scaffold in medicinal chemistry, widely associated with diverse pharmacological activities including antimicrobial, anticancer, antiviral, and antiparasitic properties . The 2-aminobenzimidazole motif is recognized for enabling additional hydrogen-bonding interactions with biological targets compared to unsubstituted benzimidazoles [1]. However, a comprehensive search of the peer-reviewed literature and patent databases reveals that 1-(2-Phenoxyethyl)benzimidazol-2-amine itself has not been the subject of any published biological evaluation, structure-activity relationship study, or head-to-head comparison with structural analogs. Consequently, any claim of differential performance or therapeutic advantage over related compounds cannot be substantiated with empirical data at this time.

Why Generic Substitution of 1-(2-Phenoxyethyl)benzimidazol-2-amine Cannot Be Assumed


Within the benzimidazole class, even minor structural modifications can profoundly alter biological activity, target selectivity, and physicochemical properties [1]. The 2-aminobenzimidazole core introduces a basic amine at the 2-position (predicted pKa 6.58) that is absent in simpler benzimidazoles, potentially affecting solubility, membrane permeability, and hydrogen-bonding capacity . The N1-phenoxyethyl substituent further distinguishes this compound from other 2-aminobenzimidazole derivatives by altering lipophilicity (predicted LogP) and steric bulk. In the absence of direct comparative data, any substitution of this compound with a seemingly similar benzimidazole derivative (e.g., 2-aminobenzimidazole, 1-substituted benzimidazoles without the 2-amine, or compounds with alternative N1 substituents) would be scientifically unjustified and could compromise experimental reproducibility. Researchers seeking a specific benzimidazole scaffold for derivatization or biological screening must recognize that untested structural variations cannot be presumed to behave equivalently. The guidance below outlines the limitations of the current evidence base to inform procurement decisions.

1-(2-Phenoxyethyl)benzimidazol-2-amine: Quantitative Differentiation Evidence Assessment


Physicochemical Property Comparison: 1-(2-Phenoxyethyl)benzimidazol-2-amine vs. Unsubstituted 2-Aminobenzimidazole

The N1-phenoxyethyl substituent distinguishes this compound from the parent 2-aminobenzimidazole scaffold by introducing increased lipophilicity and molecular complexity. While experimental comparative data are not available, predicted physicochemical parameters indicate substantial differences in key drug-likeness properties. The target compound has a predicted melting point of 167–168 °C (isopropanol) and a predicted boiling point of 476.6 ± 47.0 °C, compared to 2-aminobenzimidazole (CAS 934-32-7) which has a reported melting point of approximately 224 °C and boiling point of approximately 359 °C [1]. The pKa of the target compound (predicted 6.58 ± 0.10) differs from that of 2-aminobenzimidazole (reported pKa ~7.5), indicating altered protonation states at physiological pH that may affect solubility and permeability [2].

Physicochemical characterization Solubility prediction Drug-likeness

Evidence Gap: Absence of Biological Activity Data for 1-(2-Phenoxyethyl)benzimidazol-2-amine

A comprehensive search of PubMed, Web of Science, Scopus, and patent databases (USPTO, EPO, WIPO) yielded zero peer-reviewed studies or patents that report biological activity data for 1-(2-Phenoxyethyl)benzimidazol-2-amine itself [1]. While structurally related compounds—including N-{2-[2-(1H-benzimidazol-2-yl)phenoxy]ethyl} substituted amine derivatives and 2-((2-phenoxyethyl)thio)-1H-benzimidazole analogs—have been evaluated as butyrylcholinesterase inhibitors (with compound 3d showing selective BuChE inhibition) [2] and androgen receptor BF3 site binders (IC₅₀ range 11–60 μM) [3], the target compound itself lacks any published IC₅₀, EC₅₀, Kd, MIC, or cytotoxicity value in any assay system [1].

Biological evaluation Cholinesterase inhibition Antimicrobial screening Anticancer activity

Recommended Research Applications for 1-(2-Phenoxyethyl)benzimidazol-2-amine Based on Current Evidence


Scaffold for Custom Derivatization and Structure-Activity Relationship (SAR) Exploration

Given the absence of published biological data, this compound is best suited as a versatile synthetic intermediate for the generation of novel benzimidazole derivatives through further functionalization. The 2-amino group provides a reactive handle for acylation, alkylation, or sulfonylation to create diverse compound libraries for biological screening [1]. The N1-phenoxyethyl moiety offers a pre-installed lipophilic substituent that can be maintained while exploring SAR at the 2-position. This approach leverages the compound's unique substitution pattern without assuming unverified biological properties [1].

Physicochemical Profiling in Comparative ADME/Tox Studies

Researchers interested in understanding how the N1-phenoxyethyl and 2-amino substituents affect drug-like properties may use this compound in comparative solubility, permeability, and metabolic stability studies against simpler 2-aminobenzimidazole analogs. The predicted physicochemical parameters (pKa 6.58 ± 0.10, density 1.22 ± 0.1 g/cm³) provide a baseline for experimental validation . Such studies could establish a foundation for future procurement decisions based on empirical property differences rather than assumed similarities.

Computational Chemistry and Molecular Docking Validation

This compound may serve as a reference structure for computational modeling studies aimed at predicting binding modes of 1-substituted-2-aminobenzimidazole derivatives to biological targets of interest. The phenoxyethyl group introduces conformational flexibility and potential π-π stacking interactions that can be explored via molecular docking and molecular dynamics simulations, analogous to computational studies performed on related phenoxyethyl-benzimidazole derivatives [2]. Such in silico investigations can guide the prioritization of this scaffold for subsequent synthesis and experimental evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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